1-(4-Fluorophenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-12-21-22-18(27-12)13-6-8-23(9-7-13)19(26)14-10-17(25)24(11-14)16-4-2-15(20)3-5-16/h2-5,13-14H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAWLXMTUJFKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiadiazole Ring: Starting from appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions.
Attachment of the Piperidine Ring: The thiadiazole ring can be further functionalized to introduce the piperidine ring through nucleophilic substitution or other suitable reactions.
Formation of the Pyrrolidinone Moiety: The final step involves the formation of the pyrrolidinone ring, which can be achieved through cyclization reactions involving the piperidine derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of reaction conditions to optimize product formation.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- Compounds with similar structures have shown effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Studies indicate that modifications to the thiadiazole ring can enhance antibacterial efficacy, suggesting that the incorporation of this moiety in our compound could yield similar results .
Anticancer Potential
The anticancer properties of thiadiazole derivatives have been widely explored:
- Compounds featuring the thiadiazole ring have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, studies on related compounds indicated promising results against breast and colon cancer cells .
- The ability of such compounds to induce apoptosis in cancer cells has also been documented, highlighting their potential as therapeutic agents in oncology .
Study on Antimicrobial Activity
A study focusing on various 1,3,4-thiadiazole derivatives demonstrated that certain substitutions significantly enhanced antimicrobial activity. Specifically:
- Derivatives with halogen substitutions showed increased potency against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to standard antibiotics .
Investigation of Anticancer Activity
In another investigation, researchers synthesized a series of thiadiazole-based compounds and evaluated their anticancer properties:
- The study revealed that specific derivatives exhibited substantial cytotoxicity against multiple cancer cell lines, suggesting a viable pathway for developing new anticancer therapies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one would depend on its specific interactions with biological targets. Potential mechanisms may include:
Binding to Receptors: Interaction with specific receptors or enzymes in biological systems.
Modulation of Pathways: Influence on biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrrolidin-2-one Derivatives
Compound A : 1-(4-Fluorophenyl)-4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one ()
- Structural Difference : Replaces the thiadiazole-piperidine group with a pyridinyl-oxadiazole.
- Impact: The oxadiazole ring (vs. thiadiazole) reduces sulfur-mediated interactions but may improve solubility due to higher polarity.
Compound B : 1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one ()
- Structural Difference : Substitutes the thiadiazole-piperidine with a trifluoromethylphenyl-piperazine group.
- Impact: The trifluoromethyl group increases electronegativity and metabolic resistance. Piperazine (vs.
Compound C : 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one ()
- Structural Difference: Features a thiazolidinone core instead of pyrrolidinone, with a 4-methoxyphenyl substituent.
- Impact: Thiazolidinone rings are associated with antidiabetic and antimicrobial activities. The methoxy group improves solubility but reduces lipophilicity compared to fluorine .
Key Observations:
- Thiadiazole vs. Oxadiazole : Thiadiazole-containing compounds (Target, Compound C) show stronger antimicrobial activity, likely due to sulfur’s role in membrane penetration .
- Fluorophenyl vs. Methoxyphenyl : Fluorophenyl derivatives generally exhibit higher metabolic stability and target affinity, as seen in pyrazole-based antimicrobial agents ().
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A () | Compound B () |
|---|---|---|---|
| LogP | ~3.2 (estimated) | ~2.8 | ~3.5 |
| Solubility (mg/mL) | <0.1 (low) | 0.5–1.0 | <0.1 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 6 | 7 | 7 |
Rationale:
- The thiadiazole and piperidine groups in the target compound contribute to low solubility but high membrane permeability.
- Compound A’s oxadiazole-pyridine moiety improves solubility but reduces logP, balancing bioavailability .
- Compound B’s trifluoromethyl group increases lipophilicity, favoring blood-brain barrier penetration .
Biological Activity
1-(4-Fluorophenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolidinone core substituted with both a 4-fluorophenyl group and a thiadiazole moiety. Its molecular formula is , and it is classified under the category of thiadiazole derivatives, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the thiadiazole ring enhances its potential as an enzyme inhibitor or receptor modulator. Specifically, it may inhibit key enzymes involved in inflammatory pathways or modulate receptor activity linked to neurotransmission.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit several biological activities:
- Antimicrobial Activity : Thiadiazole derivatives have been shown to possess significant antibacterial properties against both Gram-positive and Gram-negative bacterial strains. For instance, MIC values for related compounds range from 20 to 25 μg/mL against various bacterial strains, indicating potential utility in treating infections .
- Anticancer Potential : Some studies have reported that related thiadiazole compounds exhibit cytotoxic effects on cancer cell lines. For example, derivatives have shown IC50 values lower than those of standard chemotherapeutics like cisplatin .
- Anti-inflammatory Effects : The compound may also act as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various thiadiazole derivatives. The results demonstrated that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than traditional antibiotics .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 20 | S. aureus |
| Compound B | 25 | E. coli |
Case Study 2: Anticancer Activity
In vitro studies on the MDA-MB-231 breast cancer cell line revealed that specific thiadiazole derivatives had IC50 values significantly lower than cisplatin (IC50 = 3.3 μM), indicating their potential as anticancer agents .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Thiadiazole Derivative X | 2.5 | MDA-MB-231 |
| Cisplatin | 3.3 | MDA-MB-231 |
Case Study 3: COX Inhibition
Research on COX inhibitors has shown that some thiadiazole derivatives exhibit selective inhibition of COX-II with IC50 values as low as 0.011 μM, suggesting their potential in treating inflammatory diseases with fewer side effects compared to traditional NSAIDs .
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, including:
- Coupling of the pyrrolidin-2-one core with the piperidine-thiadiazole moiety via carbonyl activation.
- Cyclization to form the 1,3,4-thiadiazole ring, requiring precise temperature control (80–120°C) and catalysts like nickel perchlorate .
- Solvent selection (e.g., DMF for polar intermediates, toluene for cyclization) significantly impacts reaction efficiency .
Key challenges include managing unstable intermediates (e.g., activated carbonyl species) and minimizing byproducts through gradient purification .
Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?
- NMR (¹H/¹³C) : Assigns protons and carbons in the fluorophenyl, thiadiazole, and pyrrolidinone groups .
- X-ray diffraction (XRD) : Resolves stereochemistry and confirms piperidine-thiadiazole spatial orientation .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., distinguishing isotopic patterns from fluorine) .
Q. How is the compound’s stability assessed under varying laboratory conditions?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for similar compounds) .
- pH stability tests : Incubation in buffers (pH 3–10) to assess hydrolytic degradation of the pyrrolidinone ring .
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation of the thiadiazole moiety .
Advanced Research Questions
Q. How can reaction yields be optimized for the piperidine-thiadiazole coupling step?
- Catalyst screening : Nickel perchlorate vs. palladium catalysts for Suzuki-Miyaura-type couplings .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the carbonyl group .
- Temperature gradients : Stepwise heating (60°C → 100°C) reduces side reactions during cyclization .
Q. What strategies resolve contradictions in reported biological activity data?
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to confirm target specificity .
- Dose-response profiling : Identify non-linear effects (e.g., cytotoxicity at high concentrations masking primary activity) .
- Structural analogs : Synthesize derivatives with modified thiadiazole substituents to isolate pharmacophore contributions .
Q. How can computational modeling predict target interactions?
- Molecular docking : Simulate binding to kinase ATP pockets using the thiadiazole ring as a hinge-binding motif .
- MD simulations : Assess piperidine-carbonyl flexibility for induced-fit binding over 100-ns trajectories .
- DFT calculations : Evaluate electronic effects of the 4-fluorophenyl group on binding affinity .
Q. What impurities are common during synthesis, and how are they mitigated?
- Byproducts : Incomplete cyclization yields open-chain intermediates; detected via LC-MS and removed by silica gel chromatography .
- Solvent residues : Residual DMF quantified via GC-MS and eliminated under high vacuum .
- Isomeric contamination : Reverse-phase HPLC separates stereoisomers at the piperidine-carbonyl junction .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Thiadiazole modifications : Replace 5-methyl with bulkier groups (e.g., ethyl, isopropyl) to probe steric effects .
- Fluorophenyl substitutions : Introduce electron-withdrawing groups (e.g., nitro) to enhance π-stacking in hydrophobic pockets .
- Pyrrolidinone ring saturation : Test hydrogenated analogs for conformational rigidity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
